molecular formula C18H11BrF3N5O2 B3589798 5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3589798
M. Wt: 466.2 g/mol
InChI Key: PRXIQWQEYBOFDU-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. The presence of the bromophenyl, isoxazole, and trifluoromethyl groups could potentially contribute to its biological properties .


Molecular Structure Analysis

The compound contains a pyrazolopyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a bromophenyl group, an isoxazole group, and a trifluoromethyl group attached to different positions on the pyrazolopyrimidine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating bromophenyl group. The isoxazole ring could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group could increase its lipophilicity, while the isoxazole and pyrazolopyrimidine groups could contribute to its polarity .

Future Directions

Future studies could focus on elucidating the biological activity of this compound, determining its mechanism of action, and optimizing its structure for better activity and selectivity .

Properties

IUPAC Name

5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3N5O2/c1-9-6-15(26-29-9)25-17(28)12-8-23-27-14(18(20,21)22)7-13(24-16(12)27)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIQWQEYBOFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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